molecular formula C32H40FeP2 B12064529 (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene

(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene

Cat. No.: B12064529
M. Wt: 542.5 g/mol
InChI Key: MJOXBJGLXGTJRJ-GHVWMZMZSA-N
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Description

(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, particularly in the formation of chiral products. The ferrocene backbone provides stability and rigidity, while the phosphino groups offer coordination sites for metal catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene typically involves the following steps:

    Preparation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphino Groups: The phosphino groups are introduced via a substitution reaction, where the ferrocene derivative reacts with bis(1,1-dimethylethyl)phosphine and diphenylphosphine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of reactions, including:

    Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.

    Reduction: The ferrocenium ion can be reduced back to ferrocene.

    Substitution: The phosphino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ferrocenium ion.

    Reduction: Regeneration of ferrocene.

    Substitution: Formation of various substituted ferrocene derivatives.

Scientific Research Applications

(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.

    Biology: Investigated for its potential in drug delivery systems due to its stability and ability to coordinate with metal ions.

    Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene involves coordination with metal catalysts. The phosphino groups bind to the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene: A similar chiral ligand with the opposite chirality.

    1,1’-Bis(diphenylphosphino)ferrocene: A related ligand with two diphenylphosphino groups.

Uniqueness

(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is unique due to its specific chiral configuration and the combination of bis(1,1-dimethylethyl)phosphino and diphenylphosphino groups. This unique structure provides distinct electronic and steric properties that enhance its performance in asymmetric catalysis.

Properties

Molecular Formula

C32H40FeP2

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m1../s1

InChI Key

MJOXBJGLXGTJRJ-GHVWMZMZSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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